4-(2-氯苯基)环己酮

描述

“4-(2-Chlorophenyl)cyclohexan-1-one” is a reactant used in the preparation of benzofurans via palladium-phosphine-catalyzed intramolecular enolate O-arylation of α-arylketones . It is a white crystalline powder .

Synthesis Analysis

The synthesis of “4-(2-Chlorophenyl)cyclohexan-1-one” has been done in five steps . The process begins with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . This results in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The intermediate undergoes imination by methyl amine and finally, the obtained imine is rearranged at elevated temperature to synthesize ketamine .

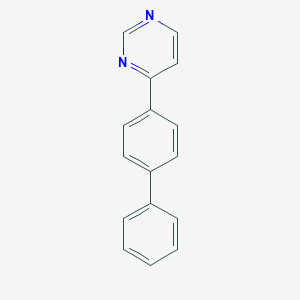

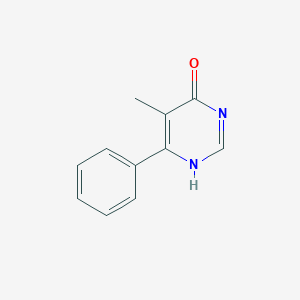

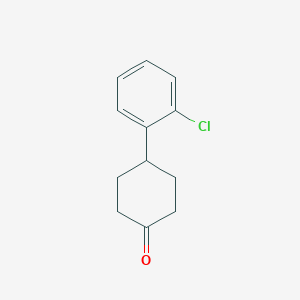

Molecular Structure Analysis

The molecular formula of “4-(2-Chlorophenyl)cyclohexan-1-one” is C12H13ClO. Its molecular weight is 208.68 g/mol.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(2-Chlorophenyl)cyclohexan-1-one” include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .

科学研究应用

环境和毒理学问题

- 有机氯化合物的影响:对与“4-(2-氯苯基)环己酮”相关的化合物类别氯酚的环境影响的研究表明,对哺乳动物和水生生物有中度毒性。这些化合物具有不同的持久性和生物积累潜力,具体取决于环境条件,这突出了了解其在自然生态系统中的行为的重要性 (Krijgsheld & Gen, 1986)。

降解和修复工作

- 零价铁降解:对与“4-(2-氯苯基)环己酮”具有结构相似性的氯代酚 (CP) 降解的研究表明,零价铁和双金属系统可以有效地对 CP 进行脱氯。这表明有机氯污染物的潜在修复途径,包括与“4-(2-氯苯基)环己酮”结构相关的化合物 (Gunawardana, Singhal, & Swedlund, 2011)。

在有机合成中的潜在应用

- 环己烯的催化氧化:对环己烯催化氧化(一种可能与“4-(2-氯苯基)环己酮”的合成和操作相关的反应)的研究证明了受控氧化反应的工业和化学意义。这些发现可以为各种有机氯化合物的合成和应用提供信息 (Cao et al., 2018)。

科学研究方法

- 吲哚合成的综述和分类:虽然没有直接关系,但复杂有机化合物(如吲哚)的合成方法提供了可能适用于“4-(2-氯苯基)环己酮”的合成策略的见解。此类研究强调了有机合成中方法的多样性,可能为探索特定有机氯化合物的应用提供途径 (Taber & Tirunahari, 2011)。

属性

IUPAC Name |

4-(2-chlorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYQZEPMJGRCRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599362 | |

| Record name | 4-(2-Chlorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chlorophenyl)cyclohexan-1-one | |

CAS RN |

180005-03-2 | |

| Record name | 4-(2-Chlorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。